molecular formula C26H24N2O2 B7717106 N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide

Cat. No.: B7717106
M. Wt: 396.5 g/mol
InChI Key: VWMBSYYMXDVTHT-UHFFFAOYSA-N
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Description

“N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide” is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide” likely involves multiple steps:

    Formation of the Quinoline Derivative: Starting from aniline derivatives, quinoline can be synthesized via the Skraup synthesis or Friedländer synthesis.

    Benzamide Formation: The benzamide moiety can be introduced through the reaction of an appropriate amine with benzoyl chloride.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the benzamide under suitable conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation at the quinoline moiety, potentially forming quinoline N-oxide.

    Reduction: Reduction reactions could target the benzamide group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution could occur on the benzene rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction.

    Substitution: Halogens or nitrating agents for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Materials Science: Potential use in the development of organic semiconductors.

Biology and Medicine

    Pharmacology: Possible applications as a drug candidate due to its complex structure.

    Biological Probes: Use in studying biological pathways involving quinoline derivatives.

Industry

    Dye Industry: Quinoline derivatives are often used in dye synthesis.

    Polymer Industry: Potential use in the synthesis of high-performance polymers.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Pharmacological Action: If used as a drug, it might interact with specific enzymes or receptors, modulating biological pathways.

    Catalytic Action: As a ligand, it could stabilize transition states in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine, used in antimalarial drugs.

    Benzamide Derivatives: Such as metoclopramide, used as an antiemetic.

Uniqueness

The combination of quinoline and benzamide in a single molecule is unique, potentially offering a dual mode of action in biological systems or enhanced properties in materials science.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-12-13-24(19(3)14-17)28(26(30)22-10-6-4-8-18(22)2)16-21-15-20-9-5-7-11-23(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMBSYYMXDVTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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